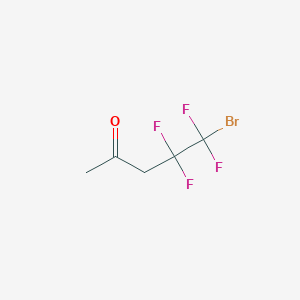

5-Bromo-4,4,5,5-tetrafluoropentan-2-one

CAS No.: 2361633-92-1

Cat. No.: VC6729296

Molecular Formula: C5H5BrF4O

Molecular Weight: 236.992

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361633-92-1 |

|---|---|

| Molecular Formula | C5H5BrF4O |

| Molecular Weight | 236.992 |

| IUPAC Name | 5-bromo-4,4,5,5-tetrafluoropentan-2-one |

| Standard InChI | InChI=1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3 |

| Standard InChI Key | DSIHQHPEQQJYOU-UHFFFAOYSA-N |

| SMILES | CC(=O)CC(C(F)(F)Br)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula indicates a pentanone backbone with bromine and fluorine atoms occupying specific positions. The International Union of Pure and Applied Chemistry (IUPAC) name, 5-bromo-4,4,5,5-tetrafluoropentan-2-one, reflects the substitution pattern:

-

Ketone group: Positioned at carbon 2.

-

Bromine and fluorine substituents: Located at carbons 4 and 5, with fluorine atoms forming a gem-difluoro configuration at each carbon .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2361633-92-1 |

| Molecular Formula | |

| Molecular Weight | 236.99 g/mol |

| Structural Features | Bromine, tetrafluoro, ketone |

Synthetic Routes and Methodologies

Table 2: Key Reaction Parameters from CN119462332A

| Parameter | Value |

|---|---|

| Reaction Temperature | 60–80°C |

| Solvent | Tetrahydrofuran (THF) |

| Initiator | Di-tert-butyl peroxide |

| Yield (for pentanol) | ~75% (crude) |

Telomerization Strategies

Research in ACS Omega (2019) highlights telomerization as a method to introduce gem-difluoro groups . Applying this to pentan-2-one derivatives:

-

Monomer: Tetrafluoroethylene ().

-

Telogen: Brominated alkanes (e.g., 1-bromopentane).

-

Outcome: Sequential addition of fluorine and bromine atoms to form the tetrafluorobromo moiety .

Applications in Organofluorine Chemistry

Pharmaceutical Intermediates

Fluorinated ketones are critical in drug discovery due to their metabolic stability and electronegativity. For example:

-

β-Secretase Inhibitors: Patents describe perfluorinated oxazin-2-amine derivatives as Alzheimer’s disease therapeutics, where fluoroketones serve as precursors .

-

Antiviral Agents: Bromofluorinated compounds exhibit enhanced binding to viral proteases .

Materials Science

The compound’s fluorine content suggests utility in:

-

Surface Modifiers: Reducing surface energy in coatings.

-

Liquid Crystals: Fluorinated backbones improve thermal stability .

Challenges and Research Gaps

Physical Property Characterization

Publicly accessible data on melting point, boiling point, and solubility are absent. Experimental studies are needed to:

-

Measure thermochemical stability.

-

Determine solubility in common solvents (e.g., THF, DMSO).

Scalability of Synthesis

Current methods from patents and journals require optimization for industrial-scale production:

-

Catalyst Development: Transition-metal catalysts could enhance regioselectivity.

-

Purification: Chromatography-free isolation remains a challenge for fluorinated compounds.

Future Directions

Catalytic Asymmetric Synthesis

Introducing chirality via organocatalysts or metal-ligand complexes could enable enantioselective routes to fluorinated pharmaceuticals.

Computational Modeling

Density functional theory (DFT) studies could predict reaction pathways and optimize synthetic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume